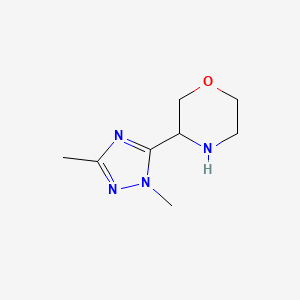
3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)morpholine is a heterocyclic compound that features both a morpholine ring and a 1,2,4-triazole ring. The presence of these two rings imparts unique chemical and biological properties to the compound, making it of interest in various fields such as medicinal chemistry, agrochemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)morpholine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethyl-1H-1,2,4-triazole with morpholine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis approach, which simplifies the process and reduces costs. This method can include the coupling of amidines with carboxylic acids followed by cyclization with hydrazines . The use of microwave irradiation has also been explored to enhance reaction rates and yields .
化学反応の分析
Types of Reactions
3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogenated compounds, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole-substituted alcohols.
科学的研究の応用
3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antifungal, antibacterial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and plant growth regulators.
作用機序
The mechanism of action of 3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)morpholine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding can disrupt biological pathways, leading to the compound’s observed effects. For example, in agrochemistry, it may inhibit enzymes involved in plant hormone biosynthesis .
類似化合物との比較
Similar Compounds
1,3-Dimethyl-1H-1,2,4-triazole: Shares the triazole ring but lacks the morpholine ring.
3,5-Dimethyl-1,2,4-triazole: Another triazole derivative with different substitution patterns.
3,5-Diphenyl-1H-1,2,4-triazole: Contains phenyl groups instead of the morpholine ring.
Uniqueness
The uniqueness of 3-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)morpholine lies in its dual-ring structure, which imparts distinct chemical and biological properties. This dual-ring system allows for versatile interactions with various biological targets, making it a valuable compound in multiple research fields.
特性
分子式 |
C8H14N4O |
|---|---|
分子量 |
182.22 g/mol |
IUPAC名 |
3-(2,5-dimethyl-1,2,4-triazol-3-yl)morpholine |
InChI |
InChI=1S/C8H14N4O/c1-6-10-8(12(2)11-6)7-5-13-4-3-9-7/h7,9H,3-5H2,1-2H3 |
InChIキー |
FMROFOYBBYWTFE-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C(=N1)C2COCCN2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


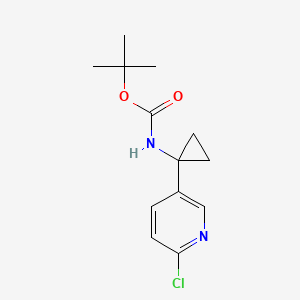
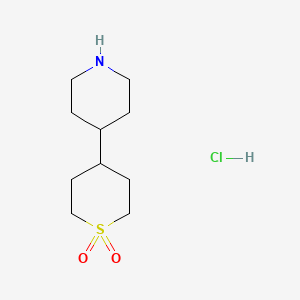
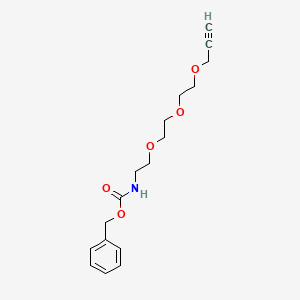
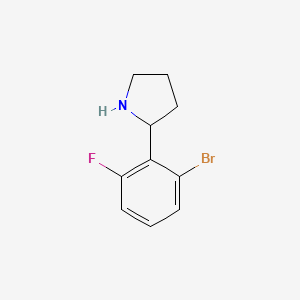
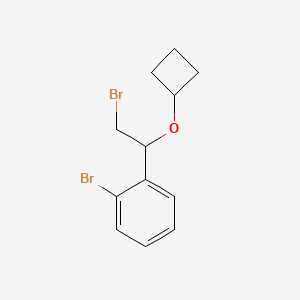
![(3aR,4S,9bS)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13494822.png)
![N-[4-(aminomethyl)-1,3-thiazol-2-yl]propane-2-sulfonamide hydrochloride](/img/structure/B13494823.png)
![2-(Aminomethyl)imidazo[1,2-a]pyridine-8-carboxylic acid dihydrochloride](/img/structure/B13494830.png)
![1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-1,3-benzodiazol-6-amine](/img/structure/B13494832.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid](/img/structure/B13494844.png)
![benzyl 3-iodo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B13494853.png)
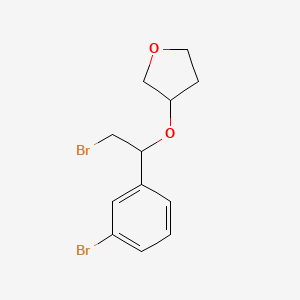
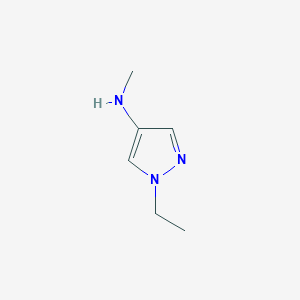
![tert-butyl 2-{2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate](/img/structure/B13494881.png)
